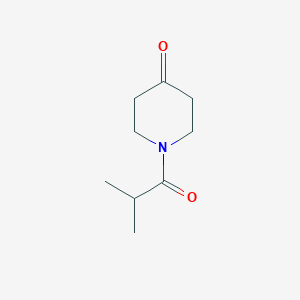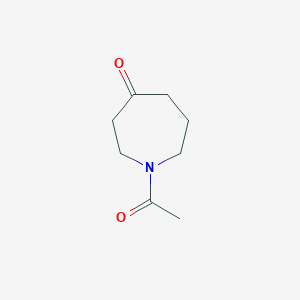
bis(N-(propan-2-yl)guanidine); sulfuric acid
Übersicht
Beschreibung
Bis(N-(propan-2-yl)guanidine); sulfuric acid is a compound with the CAS Number: 77197-09-2 . It has a molecular weight of 300.38 g/mol . The IUPAC name for this compound is 1-isopropylguanidine hemisulfate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/2C4H11N3.H2O4S/c2*1-3(2)7-4(5)6;1-5(2,3)4/h2*3H,1-2H3,(H4,5,6,7);(H2,1,2,3,4) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Bis(N-(propan-2-yl)guanidine); sulfuric acid has a wide range of applications in scientific research. It can be used to study the mechanism of action of various compounds, including proteins, enzymes, and hormones. This compound can also be used to study the biochemical and physiological effects of various compounds. In addition, this compound can be used to study the advantages and limitations of laboratory experiments.
Wirkmechanismus
The mechanism of action of bis(N-(propan-2-yl)guanidine); sulfuric acid is not yet fully understood. However, it is believed that the compound acts as an acid catalyst, which means that it increases the rate of chemical reactions. It is also believed that this compound can react with the active sites of proteins, enzymes, and hormones, which can result in a change in their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes and hormones, as well as to have an effect on the metabolism of various compounds. This compound has also been shown to have an effect on the absorption of various compounds, as well as on the absorption of vitamins and minerals.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(N-(propan-2-yl)guanidine); sulfuric acid has several advantages for laboratory experiments. It is relatively inexpensive, easy to obtain, and easy to use. In addition, this compound is a versatile reagent that can be used in a variety of experiments. However, there are also some limitations to using this compound in laboratory experiments. It is not very stable and its effects can be unpredictable. It is also not very soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research into bis(N-(propan-2-yl)guanidine); sulfuric acid. One possibility is to further study its mechanism of action, as well as its biochemical and physiological effects. Another possibility is to explore its potential applications in the field of drug discovery and development. Additionally, more research could be done to explore the advantages and limitations of using this compound in laboratory experiments. Finally, further research could be done to explore the potential uses of this compound in industrial processes.
Synthesemethoden
Bis(N-(propan-2-yl)guanidine); sulfuric acid can be synthesized by the reaction of bis(N-(propan-2-yl)guanidine) and sulfuric acid in a 1:1 molar ratio. The reaction is carried out at room temperature and the reaction is complete within 30 minutes. The product of the reaction is a white, crystalline solid that is soluble in water and alcohol.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2-propan-2-ylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11N3.H2O4S/c2*1-3(2)7-4(5)6;1-5(2,3)4/h2*3H,1-2H3,(H4,5,6,7);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIQZHWDRVKGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)N.CC(C)N=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603878 | |
| Record name | Sulfuric acid--N''-propan-2-ylguanidine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77197-09-2 | |
| Record name | Sulfuric acid--N''-propan-2-ylguanidine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(1-(propan-2-yl)guanidine); sulfuric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















